

Biological activity comparison of 4-(4-methoxyphenyl)-N,N-dimethylaniline analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-methoxyphenyl)-N,N-dimethylaniline

Cat. No.: B180176

[Get Quote](#)

A Comparative Analysis of the Biological Activities of 4-(4-Methoxyphenyl)-N,N-dimethylaniline Analogs

This guide provides a comparative overview of the biological activities of various analogs of **4-(4-methoxyphenyl)-N,N-dimethylaniline**. The information is targeted towards researchers, scientists, and professionals in the field of drug development, offering a concise summary of quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction

4-(4-methoxyphenyl)-N,N-dimethylaniline and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and antitubulin agents. Understanding the structure-activity relationships (SAR) within this class of molecules is crucial for the rational design of more potent and selective therapeutic agents. This guide synthesizes findings from various studies to facilitate a direct comparison of the biological performance of these analogs.

Data Presentation: Comparative Biological Activities

The following table summarizes the quantitative biological activity data for a selection of **4-(4-methoxyphenyl)-N,N-dimethylaniline** analogs and related structures from published

research. This allows for a clear comparison of their potency across different biological assays.

Compound/Analog	Target/Assay	Activity Metric	Value	Reference
(R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyridin-4-aminium chloride (Racemic)	Cancer Cell Growth Inhibition	GI50	Nanomolar range	[1]
(S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyridin-4-aminium chloride	Cancer Cell Growth Inhibition (60 tumor cell lines)	GI50	10- to 88-fold more potent than (R)-isomer	[1]
(R)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyridin-4-aminium chloride	Cancer Cell Growth Inhibition (60 tumor cell lines)	GI50	Less potent than (S)-isomer	[1]
N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivative (6a)	Cytotoxicity (A549, KB, KB(VIN), DU145 cell lines)	GI50	0.19-0.41 μM	[2]
N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivative (7g)	Cytotoxicity (A549, KB, KB(VIN), DU145 cell lines)	GI50	0.19-0.41 μM	[2]
N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivative (8a)	Cytotoxicity (A549, KB, KB(VIN), DU145 cell lines)	GI50	0.19-0.41 μM	[2]

Yridin-2-amine derivative (8c)	KB(VIN), DU145 cell lines)			
N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives (6a, 7g, 8c)	Tubulin Assembly Inhibition	IC50	1.4-1.7 μ M	[2]
SIMR 2404 (a novel small molecule)	Antimicrobial Activity (MRSA)	MIC	2 μ g/mL	[3]
SIMR 2404	Antimicrobial Activity (VISA)	MIC	2 μ g/mL	[3]
SIMR 2404	Antimicrobial Activity (E. coli)	MIC	8-32 μ g/mL	[3]
SIMR 2404	Antimicrobial Activity (A. baumannii)	MIC	8-32 μ g/mL	[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of **4-(4-methoxyphenyl)-N,N-dimethylaniline** analogs.

Cytotoxicity Assay (GI50 Determination)

The growth inhibitory effects of the compounds on various human tumor cell lines (such as A549, KB, KB(VIN), and DU145) are determined using a sulforhodamine B (SRB) assay.[3]

- Cell Plating: Cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

- Cell Fixation: Following incubation, the cells are fixed with trichloroacetic acid (TCA).
- Staining: The fixed cells are stained with 0.4% (w/v) sulforhodamine B in 1% acetic acid.
- Absorbance Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader.
- Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Tubulin Polymerization Assay

The ability of the compounds to inhibit tubulin assembly is a key indicator of their potential as antimitotic agents.[\[2\]](#)

- Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regenerating system, and a buffer (e.g., PIPES) is prepared.
- Compound Addition: The test compounds at various concentrations are added to the reaction mixture.
- Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
- Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
- Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the concentration-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

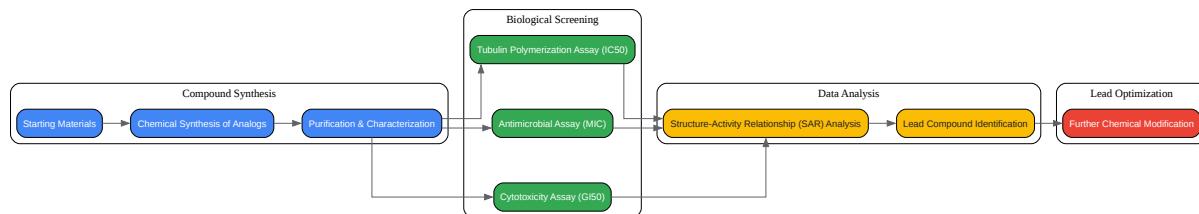
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

- Bacterial Culture: The target bacterial strains (e.g., MRSA, E. coli) are grown in a suitable broth medium to a specific optical density.

- Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

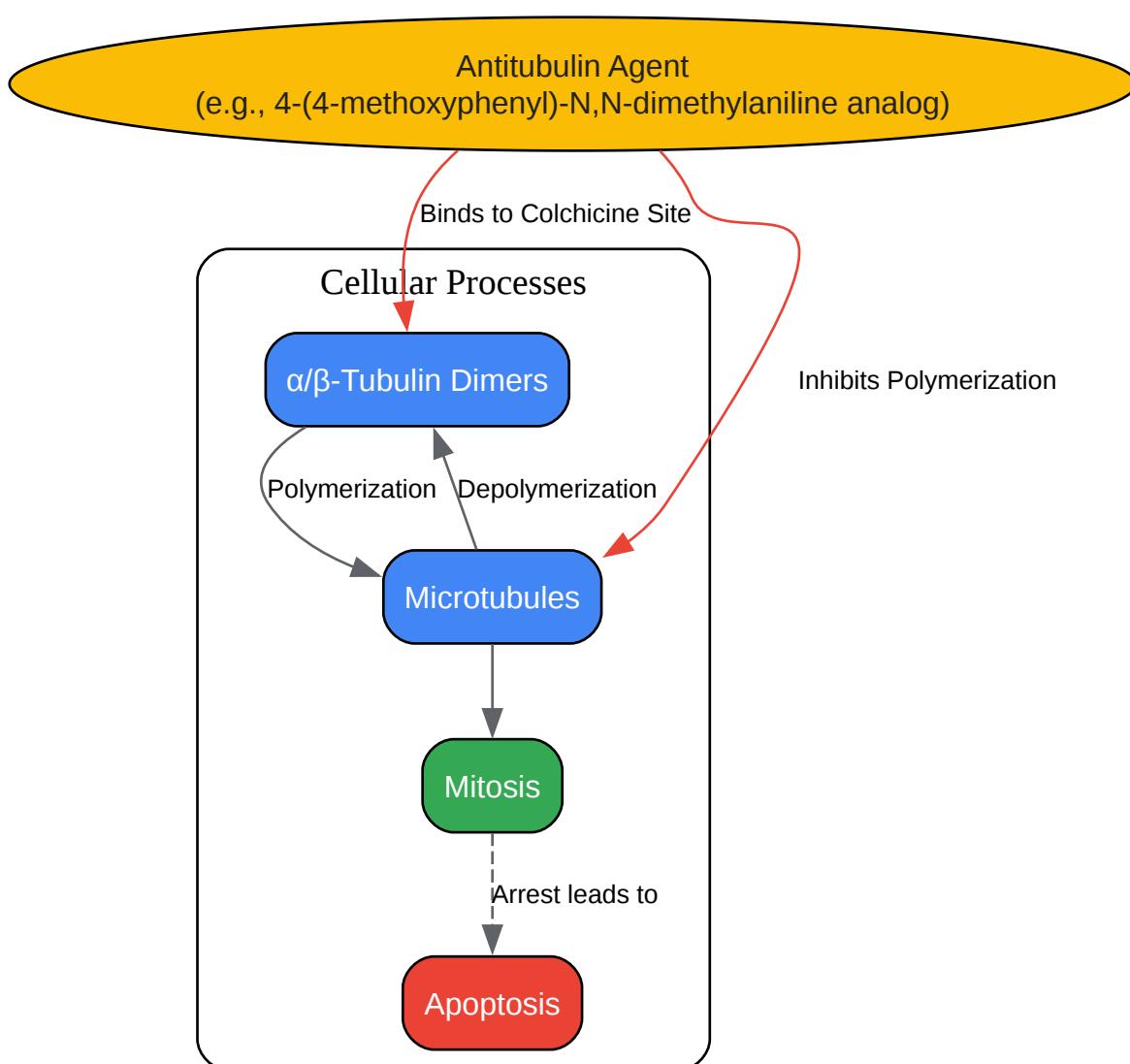
Visualization of Biological Pathways and Workflows

Diagrams are provided below to illustrate key biological pathways and experimental workflows relevant to the activity of **4-(4-methoxyphenyl)-N,N-dimethylaniline** analogs.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, screening, and optimization of novel biologically active compounds.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biological activity comparison of 4-(4-methoxyphenyl)-N,N-dimethylaniline analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180176#biological-activity-comparison-of-4-4-methoxyphenyl-n-n-dimethylaniline-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com